n,n-Dimethylpyrrolidinium chloride
Description
Foundational Significance within Quaternary Ammonium (B1175870) Salt Chemistry
Quaternary ammonium salts (QAS), often called "quats," are a class of compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups (alkyl or aryl). wikipedia.org Unlike other ammonium ions, these cations are permanently charged, irrespective of the solution's pH. wikipedia.org N,N-Dimethylpyrrolidinium chloride fits squarely within this classification, with two methyl groups and two carbon atoms of the pyrrolidine (B122466) ring attached to the nitrogen.
The synthesis of QAS is typically achieved through a process known as quaternization, a type of SN2 reaction where a tertiary amine is treated with an alkyl halide. mdpi.com In the case of this compound, synthesis can be accomplished by reacting N-methylpyrrolidine with methyl chloride. Another method involves anion exchange from a precursor salt, such as N,N-dimethylpyrrolidinium tetrafluoroborate (B81430), which can be beneficial for producing high-purity ionic liquids. The versatility of this compound in chemical reactions is enhanced by the ability of its chloride ion to be easily substituted by other anions, making it a useful intermediate and phase-transfer catalyst.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 36520-43-1 | scbt.comcoompo.com |
| Molecular Formula | C₆H₁₄ClN | scbt.comcoompo.com |
| Molecular Weight | 135.64 g/mol | scbt.comcoompo.com |
| Appearance | Powder | coompo.com |
| Purity | ≥98% | coompo.com |
| Cation Structure | 1,1-Dimethylpyrrolidinium | |
| Anion | Chloride |
Role in the Evolution of Advanced Functional Materials and Green Chemistry Solvents
The distinct properties of the N,N-Dimethylpyrrolidinium cation have made it a building block for advanced functional materials, particularly in the field of energy storage. It is utilized as an ionic plastic crystal electrolyte in the development of all-solid-state supercapacitors. These materials are valued for their high ionic conductivity and thermal stability, which are critical for device performance and safety. Research into related compounds, such as 1,1-Dimethylpyrrolidinium tetrafluoroborate (DMPBF₄), has shown that electrolytes based on this cation can lead to higher specific capacitance, improved rate capability, and better cycling stability in supercapacitors compared to standard electrolytes. researchgate.net The rigid pyrrolidinium (B1226570) ring and the cation's symmetry are thought to reduce steric hindrance, facilitating efficient ion transport.
In the context of green chemistry, this compound is recognized for its potential as an ionic liquid. Ionic liquids are salts that are liquid at low temperatures (often below 100°C) and are considered "green" solvents due to their negligible vapor pressure, which reduces air pollution. They are explored for various applications, including as media for chemical reactions and for the processing of biomass. nih.gov While biomass is a source of particulate chloride, the use of chloride-containing ionic liquids in its processing is an area of active research. nih.gov The lower viscosity and higher ionic conductivity of pyrrolidinium-based ionic liquids compared to some other families, such as imidazolium-based ones, can be advantageous in certain applications. nih.gov
Table 2: Comparative Ionic Conductivity of Cations
| Cation Type | Ionic Conductivity Trend | Context | Reference |
|---|---|---|---|
| Tetrapyrrolidinium | Lower ionic conductivity compared to tetraimidazolium analogues. | Attributed to higher viscosity, which impedes ion mobility. | nih.gov |
| Tetraimidazolium | Higher ionic conductivity compared to tetrapyrrolidinium analogues. | Generally exhibits lower viscosity, leading to greater ion mobility. | nih.gov |
| 1,1-Dimethylpyrrolidinium | Contributes to high ionic conductivity in electrolytes. | Used in supercapacitors, showing improved performance over standard electrolytes. | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,1-dimethylpyrrolidin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N.ClH/c1-7(2)5-3-4-6-7;/h3-6H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEQTUWHWBFLAK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathways for N,n Dimethylpyrrolidinium Chloride
Direct Alkylation and Quaternization Strategies for N,N-Dimethylpyrrolidinium Chloride Formation
The most direct and established method for synthesizing this compound is through the quaternization of a tertiary amine, a classic SN2 reaction known as the Menschutkin reaction. nih.gov This approach involves the nucleophilic attack of the nitrogen atom in a pyrrolidine (B122466) derivative on an alkyl halide.
Conventional Routes via Pyrrolidine Derivatives and Alkyl Halides
The conventional synthesis of this compound involves the reaction of N-methylpyrrolidine with methyl chloride. wikipedia.org In this process, the lone pair of electrons on the nitrogen atom of N-methylpyrrolidine attacks the electrophilic methyl group of methyl chloride, leading to the formation of a new carbon-nitrogen bond and the displacement of the chloride ion. The resulting product is the quaternary ammonium (B1175870) salt, this compound.
The general reaction is as follows: N-methylpyrrolidine + Methyl chloride → this compound
This reaction is typically carried out in a suitable solvent. Polar aprotic solvents such as acetone (B3395972), acetonitrile (B52724), or dimethylformamide (DMF) are often favored as they can stabilize the charged transition state of the SN2 reaction, thereby increasing the reaction rate. nih.gov
Optimization of Reaction Conditions for Enhanced Yield and Purity
Reaction conditions such as temperature and pressure also play a significant role. Since methyl chloride is a gas at room temperature, the reaction is often conducted in a sealed pressure vessel to maintain a sufficient concentration of the alkylating agent in the reaction mixture. scite.ai Increasing the temperature generally accelerates the reaction rate, but excessive heat can lead to side reactions and degradation of the product. Therefore, a careful balance of temperature and reaction time is necessary. The use of a stoichiometric excess of the alkylating agent can help drive the reaction to completion, but this may require a subsequent purification step to remove any unreacted starting material.
Table 1: Factors for Optimizing Direct Alkylation of N-methylpyrrolidine
| Parameter | Influence on Reaction | Typical Conditions/Considerations |
| Solvent | Stabilizes transition state, affects reaction rate. | Polar aprotic solvents (e.g., Acetone, Acetonitrile, DMF) are preferred. nih.gov |
| Temperature | Affects reaction rate and potential for side reactions. | Moderate heating (e.g., 50-100 °C) is common; requires careful control. |
| Pressure | Maintains concentration of gaseous reactants like methyl chloride. | Reaction often performed in a sealed autoclave or pressure vessel. scite.ai |
| Reactant Ratio | Can drive reaction to completion. | A slight excess of methyl chloride may be used. |
| Purity of Reactants | Impurities can lead to side products. | Use of high-purity N-methylpyrrolidine and methyl chloride is essential. |
Anion Exchange Synthetic Approaches for this compound and its Analogues
Anion exchange provides a versatile method for synthesizing this compound from other precursor salts. This is particularly useful when the desired chloride anion is difficult to introduce directly or when a higher purity product is required.
Conversion from Precursor N,N-Dimethylpyrrolidinium Salts (e.g., Tetrafluoroborate (B81430), Bromide)
A common strategy involves synthesizing a precursor salt, such as N,N-Dimethylpyrrolidinium bromide or N,N-Dimethylpyrrolidinium tetrafluoroborate, and then exchanging the anion for chloride. nih.govnih.govacs.org This is typically achieved using a strong base anion exchange resin that has been pre-loaded with chloride ions. chemicalbook.com
The process involves dissolving the precursor salt (e.g., N,N-Dimethylpyrrolidinium bromide) in a suitable solvent, often water or methanol, and passing the solution through a column packed with the chloride-form resin. nih.gov The bromide ions in the solution are exchanged for the chloride ions on the resin, resulting in a solution of this compound. The choice of resin is important; macroporous resins like Amberlite IRA-420 are frequently used for this purpose. nih.govchemicalbook.com This method is effective for removing unwanted halide impurities and can yield a high-purity product. nih.gov
Table 2: Anion Exchange Resins for Halide Conversion
| Resin Type | Functional Group | Matrix | Application Example |
| Amberlite IRA-420 | Strong Base Anion (Type II) | Polystyrene | Chloride removal from various solutions. nih.govchemicalbook.com |
| Purolite A502P | Strong Base Anion (Type I) | Polystyrenic Macroporous | Used for bromide and other anion removal, can be regenerated with chloride. rsc.org |
Halide-Free Synthesis of N,N-Dimethylpyrrolidinium Hydrogen Carbonate Precursors
To circumvent issues with halide contamination entirely, halide-free synthetic routes have been developed. A notable approach involves the synthesis of N,N-Dimethylpyrrolidinium hydrogen carbonate as a precursor. rsc.orgrsc.org This method provides a clean and efficient pathway to the final chloride salt.
The synthesis begins with the reaction of N-methylpyrrolidine with dimethyl carbonate in water. rsc.org This reaction forms an intermediate N,N-Dimethylpyrrolidinium methyl carbonate salt. This intermediate is then converted in situ to N,N-Dimethylpyrrolidinium hydrogen carbonate. rsc.org The hydrogen carbonate salt can be isolated as a solid and is a stable, halide-free precursor. rsc.org
The final step is a simple acid-base neutralization reaction. The N,N-Dimethylpyrrolidinium hydrogen carbonate is reacted with hydrochloric acid (HCl). This reaction cleanly and quantitatively yields this compound, with water and carbon dioxide as the only byproducts, simplifying purification. rsc.orgrsc.org
Polymerization-Based Synthesis of this compound Precursors
This compound moieties can also be incorporated into polymer structures, creating poly(ionic liquid)s (PILs). These materials are of interest for applications such as anion exchange membranes. nih.govmdpi.com The synthesis can be achieved through two main strategies: polymerization of a functional monomer or post-polymerization functionalization of a suitable polymer backbone.
One common method involves the functionalization of chloromethylated polystyrene. researchgate.netresearchgate.net In this approach, a pre-existing polystyrene polymer that has been chloromethylated (containing -CH₂Cl groups) is reacted with N-methylpyrrolidine. The nitrogen atom of the N-methylpyrrolidine displaces the chloride on the benzyl (B1604629) group of the polymer, forming a this compound group covalently attached to the polymer backbone. researchgate.net
Alternatively, a monomer containing the pyrrolidinium (B1226570) chloride structure can be synthesized first and then polymerized. For example, vinylbenzyl chloride can be reacted with N-methylpyrrolidine to form the N-(vinylbenzyl)-N-methylpyrrolidinium chloride monomer, which can then be polymerized or copolymerized with other monomers like styrene (B11656) to create a polymer with integrated pyrrolidinium functionality. researchgate.net
Synthesis from Diallyldimethylammonium Chloride Monomers
The this compound unit is the characteristic structural component of the polymer poly(diallyldimethylammonium chloride), often abbreviated as PDADMAC. This polymer is synthesized from the monomer diallyldimethylammonium chloride (DADMAC) through a free-radical addition polymerization mechanism known as cyclopolymerization. semanticscholar.orgresearchgate.net This process is noteworthy because, unlike typical polymerizations of monomers with two vinyl groups which would lead to cross-linked, insoluble networks, the polymerization of DADMAC yields a soluble, linear polymer. wikipedia.org
The reaction proceeds via an alternating intramolecular-intermolecular chain propagation mechanism. researchgate.net The process is typically initiated by radical initiators, such as organic peroxides or persulfate salts, in an aqueous solution. tandfonline.comatamanchemicals.com
The key steps of the mechanism are:
Initiation : A free radical is generated from an initiator and adds to one of the allyl groups of a DADMAC monomer, creating a monomer radical.
Intramolecular Cyclization : This radical then attacks the second allyl group within the same molecule in an intramolecular addition. This cyclization step is kinetically and thermodynamically favored, leading to the formation of a stable five-membered pyrrolidinium ring radical. While a six-membered piperidine (B6355638) ring is also possible, studies have shown that the pyrrolidine structure is the predominantly formed and more stable product. wikipedia.orgatamanchemicals.com
Intermolecular Propagation : The cyclized radical then adds to another DADMAC monomer, propagating the polymer chain.
Termination : The polymerization is concluded through standard termination mechanisms, such as radical combination or disproportionation.
The resulting polymer, poly(N,N-dimethyl-3,5-methylenepiperidinium chloride), is more accurately described as poly(this compound) due to the favored five-membered ring structure. atamanchemicals.com The kinetics of this cyclopolymerization can be complex, with factors such as monomer concentration and the choice of initiator influencing the reaction rate and final polymer properties. tandfonline.com
Table 1: Overview of DADMAC Cyclopolymerization
| Parameter | Description | References |
|---|---|---|
| Monomer | Diallyldimethylammonium chloride (DADMAC) | wikipedia.org |
| Polymer Product | Poly(diallyldimethylammonium chloride) (PDADMAC) | atamanchemicals.com |
| Reaction Type | Free-radical cyclopolymerization | tandfonline.com |
| Key Structural Feature | This compound repeating unit | semanticscholar.orgresearchgate.net |
| Favored Structure | 5-membered pyrrolidine ring | wikipedia.orgatamanchemicals.com |
| Typical Initiators | Organic peroxides, Persulfate salts (e.g., S₂O₈²⁻) | tandfonline.comatamanchemicals.com |
| Common Solvent | Water | semanticscholar.org |
Green Chemistry Considerations in this compound Synthesis
Efforts to align the synthesis of this compound-containing polymers with the principles of green chemistry focus on both the preparation of the DADMAC monomer and the subsequent polymerization process.
Solvent-Free and Environmentally Benign Preparation Methods
Recent advancements in polymer chemistry offer greener alternatives to conventional free-radical polymerization. For instance, controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to DADMAC. researchgate.net RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. This level of control minimizes waste by producing well-defined materials, which is a core principle of green chemistry.
Furthermore, a significant green improvement has been developed for the synthesis of the DADMAC monomer itself. A cleaner, two-step method has been proposed that offers several environmental advantages over conventional routes. This method involves microwave irradiation and alkali solidification.
Table 2: Comparison of DADMAC Monomer Synthesis Methods
| Feature | Conventional Method | Cleaner Synthesis Method |
|---|---|---|
| Reaction Time | 6 hours | 7 minutes |
| Reaction Medium | Acetone | Water |
| Key Technology | Standard heating | Microwave irradiation |
| Purity of DADMAC | ~57% | ~71% |
| Environmental Impact | Generates toxic by-products and wastewater | Eliminates toxic by-products, wastewater, and waste gas |
This improved monomer synthesis uses microwave heating to drastically shorten the reaction time for preparing the necessary tertiary amine intermediate from 6 hours to just 7 minutes. It also replaces organic solvents like acetone with water as the reaction medium and eliminates toxic by-products and associated waste streams. By improving the purity of the monomer, the efficiency of the subsequent polymerization to form the this compound structure is also enhanced.
An alternative, non-polymeric route to produce high-purity this compound as an ionic liquid involves synthesis via anion exchange from precursor salts, such as N,N-dimethylpyrrolidinium tetrafluoroborate (DMPyr-BF₄).
Chemical Reactivity, Mechanisms, and Catalytic Applications of N,n Dimethylpyrrolidinium Chloride
Fundamental Reaction Mechanisms of N,N-Dimethylpyrrolidinium Chloride
Nucleophilic Substitution Reactions Involving the Chloride Anion
The chloride anion in this compound can act as a leaving group in nucleophilic substitution reactions. These reactions are fundamental in organic synthesis, allowing for the introduction of a wide variety of functional groups onto a molecule. The mechanism of these substitutions, whether it proceeds via a unimolecular (Sɴ1) or bimolecular (Sɴ2) pathway, is influenced by several factors including the nature of the substrate, the nucleophile, the solvent, and the reaction conditions.
In the context of this compound, the chloride ion is a reasonably good leaving group. When attached to a suitable electrophilic carbon center, it can be displaced by a stronger nucleophile. The reaction can be generalized as follows:
Nu⁻ + R-Cl → R-Nu + Cl⁻
Where Nu⁻ represents a nucleophile and R-Cl is an organic halide. The role of the N,N-Dimethylpyrrolidinium cation in this process is primarily as a counter-ion, which can influence the solubility and reactivity of the chloride anion.
The choice between an Sɴ1 and Sɴ2 mechanism is critical. Sɴ2 reactions are single-step processes where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This mechanism is favored by primary and less hindered secondary substrates and strong nucleophiles. In contrast, Sɴ1 reactions are two-step processes involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. This pathway is favored by tertiary and more stable secondary substrates, as well as by polar protic solvents that can stabilize the carbocation intermediate.
While specific kinetic studies on nucleophilic substitution reactions directly utilizing the chloride from this compound as the leaving group are not extensively documented in readily available literature, the principles of physical organic chemistry allow for well-founded predictions. For instance, if the chloride were part of a primary alkyl chain attached to a larger molecule, its substitution would likely follow an Sɴ2 pathway in the presence of a strong nucleophile.
Exploration of Oxidation and Reduction Processes of the N,N-Dimethylpyrrolidinium Cation
The N,N-Dimethylpyrrolidinium cation possesses a notable degree of electrochemical stability. This stability is a key attribute for its application in various electrochemical systems, including as a component of ionic liquids. The exploration of its oxidation and reduction processes is typically carried out using techniques such as cyclic voltammetry.
Studies on analogous N,N-dialkylpyrrolidinium cations have shown that they exhibit wide electrochemical windows, meaning they are resistant to both oxidation and reduction over a broad range of potentials. nih.govacs.org The reduction of the N,N-Dimethylpyrrolidinium cation is generally a difficult process, occurring at highly negative potentials. This is because the saturated aliphatic structure of the pyrrolidinium (B1226570) ring and the methyl groups lack easily reducible functional groups.
The oxidation of the N,N-Dimethylpyrrolidinium cation is also challenging. It would involve the removal of an electron from either the nitrogen atom or a carbon-hydrogen bond, which requires a significant amount of energy. Research on similar quaternary ammonium (B1175870) cations indicates that their oxidation potentials are typically very high.
The electrochemical stability of the N,N-Dimethylpyrrolidinium cation is a significant advantage in its use as a phase transfer catalyst, as it remains inert under a variety of reaction conditions, including those involving strong oxidizing or reducing agents.
| Electrochemical Property | Observation for Analogous N,N-Dialkylpyrrolidinium Cations | Implication for N,N-Dimethylpyrrolidinium Cation |
| Reduction Potential | Occurs at highly negative potentials. nih.govacs.org | High resistance to reduction. |
| Oxidation Potential | Occurs at highly positive potentials. | High resistance to oxidation. |
| Electrochemical Window | Wide, often exceeding 5 Volts in suitable ionic liquids. nih.govacs.org | Suitable for applications requiring high electrochemical stability. |
This table is based on data from analogous compounds and provides an expected behavior for the N,N-Dimethylpyrrolidinium cation.
This compound as a Phase Transfer Catalyst
One of the most significant applications of this compound is as a phase transfer catalyst (PTC). PTCs are substances that facilitate the transfer of a reactant from one phase into another where the reaction occurs, thereby overcoming the mutual insolubility of the reactants.
Catalytic Facilitation of Reactions Between Immiscible Phases
In many organic reactions, the nucleophile is an inorganic salt that is soluble in an aqueous phase but insoluble in the organic phase where the organic substrate resides. This phase incompatibility severely limits the reaction rate. This compound, being a quaternary ammonium salt, can overcome this barrier.
The mechanism of phase transfer catalysis by this compound involves the exchange of its chloride anion with the anion of the nucleophilic reagent in the aqueous phase. The resulting quaternary ammonium salt, now paired with the nucleophile's anion, is sufficiently lipophilic to be soluble in the organic phase. This "phase-transferred" nucleophile can then react with the organic substrate. After the reaction, the catalyst cation can return to the aqueous phase to repeat the cycle.
This catalytic cycle effectively transports the nucleophile to the reaction site, enabling the reaction to proceed at a much faster rate than in the absence of the catalyst.
Enhancement of Reaction Rates and Product Yields in Organic Synthesis
The use of this compound as a phase transfer catalyst can lead to significant improvements in reaction outcomes. By facilitating the interaction between reactants, it can dramatically increase reaction rates, often allowing reactions to be carried out under milder conditions (e.g., lower temperatures). This can also lead to higher product yields by minimizing side reactions that may occur under harsher conditions.
The efficiency of a phase transfer catalyst is influenced by the structure of the cation. The N,N-Dimethylpyrrolidinium cation, with its compact and relatively symmetric structure, can effectively shield the charge of the anion, enhancing its nucleophilicity in the organic phase.
Specific Organic Reactions Mediated by this compound
While specific examples detailing the use of this compound as a phase transfer catalyst are not always explicitly reported under this specific name in all literature, the principles of its function are well-illustrated by the performance of other quaternary ammonium salts in similar reactions. These examples serve to demonstrate the types of transformations where this compound would be expected to be an effective catalyst.
A prominent application of quaternary ammonium salts as phase transfer catalysts is in alkylation reactions. For instance, the alkylation of active methylene (B1212753) compounds, phenols, and thiols can be efficiently carried out under phase transfer conditions.
Below is a table summarizing representative alkylation reactions where quaternary ammonium salts, similar in function to this compound, have been employed, showcasing the typical enhancements in yield.
| Reaction Type | Substrate | Reagent | Catalyst Type | Product | Yield (%) |
| C-Alkylation | Diethyl Malonate | Benzyl (B1604629) Chloride | Tetrabutylammonium (B224687) Bromide | Diethyl Benzylmalonate | ~90% |
| O-Alkylation | Phenol | n-Butyl Bromide | Tetrabutylammonium Bromide | n-Butyl Phenyl Ether | High |
| S-Alkylation | Thiophenol | Benzyl Chloride | Tetrabutylammonium Bromide | Benzyl Phenyl Sulfide | High |
This table presents data for reactions catalyzed by a representative quaternary ammonium salt, tetrabutylammonium bromide, to illustrate the effectiveness of this class of catalysts. Similar results would be anticipated with this compound under optimized conditions.
Applications in Wacker Oxidation of Styrene (B11656)
This compound has been investigated as a component of ionic liquid-based reaction media for the Wacker oxidation of styrene. In this process, styrene is oxidized to acetophenone (B1666503), a valuable ketone used in various industrial applications. Research has shown that hydrophilic N,N-dimethylpyrrolidinium-based ionic liquids, when used as solvents with a palladium chloride (PdCl₂) catalyst and hydrogen peroxide (H₂O₂) as the oxidant, can effectively facilitate this transformation. rsc.orgfao.orgresearchgate.net
The nature of the ionic liquid cation and its associated anion significantly influences the reaction's product distribution. rsc.orgfao.orgresearchgate.net Studies comparing different ionic liquids have revealed that the use of hydrophilic N,N-dimethylpyrrolidinium-based systems can impact the competition between the desired oxidation of styrene to acetophenone and a side reaction, the dimerization of styrene to 1,3-diphenyl-1-butene. rsc.orgfao.orgresearchgate.net The formation of the dimer is attributed to the generation of Pd(0) species during the catalytic cycle. The ability of the ionic liquid to promote the reoxidation of the palladium catalyst by hydrogen peroxide is a key factor in determining the selectivity of the reaction. rsc.orgfao.orgresearchgate.net
Table 1: Wacker Oxidation of Styrene in N,N-Dimethylpyrrolidinium-Based Ionic Liquid
| Catalyst | Oxidant | Ionic Liquid Cation | Major Product | Minor Product | Ref. |
| PdCl₂ | H₂O₂ | N,N-Dimethylpyrrolidinium | Acetophenone | 1,3-diphenyl-1-butene | rsc.orgfao.orgresearchgate.net |
Role in Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution
This compound plays a role as a product in the photoredox-catalyzed dealkylative aromatic halogen substitution of tertiary amines. In this type of reaction, aromatic halides containing electron-withdrawing groups react with tertiary amines in the presence of an iridium-based photocatalyst under blue light irradiation. mdpi.comresearchgate.netnih.gov The outcome of this reaction is the substitution of the halogen atom on the aromatic ring with a dialkylamino group derived from the tertiary amine. mdpi.comresearchgate.netnih.gov
The proposed mechanism involves the reduction of the aryl halide by the photoexcited iridium complex, which leads to the elimination of the halide anion and the formation of an aryl radical. mdpi.com This aryl radical then interacts with the tertiary amine to generate a zwitterionic radical species. mdpi.comresearchgate.net Subsequent single-electron oxidation of this intermediate and elimination of an alkyl group from the nitrogen atom yield the final product and regenerate the photocatalyst. mdpi.com In reactions involving N-methylpyrrolidine, the N,N-dimethylpyrrolidinium cation has been identified as a resulting species, confirming the dealkylation process. mdpi.com
Table 2: Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution
| Reactants | Catalyst | Light Source | Key Intermediate | Observed Byproduct | Ref. |
| Aryl halide, Tertiary amine | Iridium complex | Blue LED | Zwitterionic radical species | N,N-Dimethylpyrrolidinium cation | mdpi.comresearchgate.net |
Interaction Mechanisms with Molecular and Biological Targets
Formation of Stable Ionic Complexes by the N,N-Dimethylpyrrolidinium Cation
The quaternary ammonium structure of the N,N-dimethylpyrrolidinium cation, with its positively charged nitrogen atom, provides the potential for it to form ionic complexes with various anionic and electron-rich molecular and biological targets. While the formation of such complexes is a general characteristic of quaternary ammonium compounds, detailed studies specifically characterizing stable ionic complexes of the N,N-dimethylpyrrolidinium cation with particular molecular or biological partners are not extensively documented in the reviewed literature. However, it is noted that its structure allows for interactions with a range of molecules, including proteins.
N,n Dimethylpyrrolidinium Chloride in Electrochemical Systems and Energy Storage
N,N-Dimethylpyrrolidinium-Based Ionic Liquids as Electrolytes
Ionic liquids are salts that are in a liquid state below 100°C, and they are composed entirely of ions. researchgate.net Their negligible vapor pressure, low flammability, high ionic conductivity, and wide electrochemical window make them attractive alternatives to conventional organic electrolytes. researchgate.netmdpi.com Pyrrolidinium-based ILs, in particular, have shown exceptional thermal and electrochemical stability, making them suitable for demanding applications like lithium-based batteries. mdpi.comresearchgate.net
Design and Characterization of High Conductivity N,N-Dimethylpyrrolidinium Ionic Liquids
The conductivity of N,N-dimethylpyrrolidinium-based ILs is a critical parameter for their performance in electrochemical devices. Researchers have synthesized and characterized a variety of these ILs to optimize their conductive properties. For instance, N-ethyl-N-methylpyrrolidinium trifluoro(trifluoromethyl)borate ([C2mpyr][CF3BF3]) has demonstrated a high ionic conductivity of 1.75 × 10⁻⁴ S cm⁻¹ at 25°C, one of the highest values reported for OIPCs to date. acs.orgchemrxiv.org The choice of both the cation and the anion significantly influences the physical and electrochemical properties of the resulting IL. nih.gov
The relationship between the structure of the constituent ions and the resulting properties is a key area of investigation. For example, studies on N-methyl-N-alkylpyrrolidinium salts have shown that altering the alkyl chain length can tune the material's properties, leading to either ionic liquids or plastic crystals. rsc.org The Walden plot, a tool used to assess the "ionicity" of an IL, has been employed to classify new phosphonium-based ILs, which include pyrrolidinium (B1226570) cations, as "good" ionic liquids with minimal ion pairing. rsc.org
Interactive Table: Conductivity of Various Pyrrolidinium-Based Ionic Liquids.
| Ionic Liquid | Conductivity (S/cm) | Temperature (°C) | Reference |
|---|---|---|---|
| N-ethyl-N-methylpyrrolidinium trifluoro(trifluoromethyl)borate ([C2mpyr][CF3BF3]) | 1.75 x 10⁻⁴ | 25 | acs.orgchemrxiv.org |
| [C2epyr][FSI] | 1.9 x 10⁻⁵ | 30 | rsc.org |
| [C2mpyr][FSA]/Mg(TFSA)2 (5 mol%) | 2.9 x 10⁻⁴ | 25 | oup.com |
| [C2mpyr][FSA]/LiFSA (5 mol%) | 1.1 x 10⁻⁴ | 25 | oup.com |
| N,N-dimethylpyrroridinium fluorohydrogenate (DMPyr(FH)2F) | 1.03 x 10⁻² | 25 | kyoto-u.ac.jp |
| [N1,1,1,2OH]DHP with H3PO4 | > 10⁻³ | 120 | researchgate.net |
Electrochemical Stability and Wide Electrochemical Windows in Pyrrolidinium Systems
A wide electrochemical stability window (ESW) is crucial for electrolytes used in high-energy-density devices, as it determines the operational voltage range. nih.govberkeley.edu Pyrrolidinium-based ILs are known for their wide ESWs, often exceeding 5 volts. nih.govmdpi.com For example, N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([BMPyr][NTf2]) exhibits an ESW of 5.9 V. rsc.org This high electrochemical stability is a key advantage over traditional aqueous and organic electrolytes, which have much narrower stability windows. berkeley.eduresearchgate.net
The electrochemical window is influenced by the combination of the cation and anion. rsc.org Computational studies using density functional theory have been employed to predict the ESWs of various pyrrolidinium-based ILs, providing valuable insights for designing new electrolytes with tailored properties. berkeley.eduresearchgate.net These studies have shown that the electrochemical stability of solid electrolytes is often dictated by the intrinsic stability of the material itself, rather than its decomposition products. nih.gov
Application of N,N-Dimethylpyrrolidinium Salts as Ionic Plastic Crystals
Organic ionic plastic crystals (OIPCs) are a class of solid-state electrolytes that exhibit properties of both crystalline solids and liquids. psu.edu They are composed of ions and possess a high degree of rotational and sometimes translational disorder within a crystalline lattice, leading to significant ionic conductivity in the solid state. mdpi.compsu.edu This plasticity is highly desirable for electrochemical devices as it helps maintain good contact between the electrolyte and electrodes during volume changes. psu.edu
Development of Solid-State Electrolytes for Electrochemical Capacitors
N,N-dimethylpyrrolidinium-based salts have been successfully utilized as OIPC electrolytes in solid-state electrochemical capacitors. kyoto-u.ac.jpmdpi.com For instance, N,N-dimethylpyrrolidinium fluorohydrogenate (DMPyr(FH)2F) has been used as a neat IPC electrolyte in combination with activated carbon electrodes. kyoto-u.ac.jp These all-solid-state capacitors have demonstrated that the ions in the plastic crystal form an electric double-layer at the interface with the activated carbon, similar to liquid electrolytes. kyoto-u.ac.jp The ionic conductivity of these OIPCs can be comparable to that of typical ionic liquid electrolytes. kyoto-u.ac.jp
The addition of lithium salts, such as LiBF4, to N,N-dimethylpyrrolidinium tetrafluoroborate (B81430) has been shown to enhance the ionic conductivity, particularly in the higher temperature plastic crystal phases. rsc.orgamazonaws.com This doping strategy is a common approach to improve the performance of OIPCs in solid-state lithium batteries. mdpi.com
Role of Cation Symmetry and Size in Ion Transport in Plastic Crystal Phases
The symmetry and size of the constituent ions play a crucial role in the phase behavior and ion transport properties of OIPCs. acs.orgnih.gov Studies have shown that small changes in the cation or anion structure can have a significant effect on the physical properties of these materials. psu.edu For instance, the mobility of the pyrrolidinium cation in N,N-dimethylpyrrolidinium tetrafluoroborate has been observed to decrease upon heating into a higher temperature plastic phase, an unusual behavior that highlights the complex interplay of ion dynamics and crystal structure. psu.edunih.gov
Research on phosphonium-based OIPCs has also shed light on the influence of cation and anion size and symmetry on their physicochemical behavior. rsc.org In pyrrolidinium-based systems, it has been found that for ions with low symmetry, they can be considered spherical due to random orientation, allowing them to form a CsCl-type crystal structure. oup.com This structural arrangement, along with the rotational mobility of the ions, contributes to the observed ionic conductivity. researchgate.net The relationship between the ion radius ratio of the cation and anion and ionic conductivity has also been explored, suggesting that in certain ranges, a smaller ion radius ratio can lead to improved ionic conductivity. chemrxiv.org
N,N-Dimethylpyrrolidinium-Based Electrolytes in Advanced Batteries
The favorable properties of N,N-dimethylpyrrolidinium-based electrolytes, including high ionic conductivity, wide electrochemical stability, and non-flammability, make them promising candidates for advanced battery technologies. mdpi.comresearchgate.netnih.gov They are being investigated for use in lithium-ion batteries, lithium metal batteries, and other next-generation energy storage systems. nih.govucc.ie
The compatibility of these electrolytes with various electrode materials is a key area of research. nih.gov For example, N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide (C3mpyrFSI) based electrolytes have been shown to be effective with metallic lithium anodes and LiFePO4 cathodes. ucc.ie Similarly, N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([C3C1Pyrr][TFSI]) has been selected for its favorable characteristics in lithium battery applications. mdpi.commdpi.com The addition of lithium salts to these ILs is necessary to provide the charge carriers for battery operation. mdpi.com
The development of solid-state batteries relies heavily on stable solid electrolytes, and N,N-dimethylpyrrolidinium-based OIPCs are being explored for this purpose. rsc.orgamazonaws.com Doping these OIPCs with lithium salts can significantly enhance their ionic conductivity, bringing them closer to practical application in all-solid-state lithium metal batteries. rsc.orgamazonaws.com Furthermore, the use of these electrolytes has shown evidence of improved solid electrolyte interphase (SEI) layers on lithium metal anodes, which is crucial for enhancing cycling performance and preventing dendrite formation. amazonaws.com
Lithium-Ion Battery Electrolyte Formulations and Performance
The use of N,N-Dimethylpyrrolidinium chloride as a component in lithium-ion battery electrolytes is situated within the broader research into pyrrolidinium-based ionic liquids (ILs). These ILs are recognized for their potential to enhance the safety and performance of lithium-ion batteries. General characteristics of pyrrolidinium-based ILs include low volatility, a wide electrochemical stability window (ESW), and high ionic conductivity, which are desirable properties for battery electrolytes. nih.gov The specific combination of the cation and anion in an IL significantly influences its physical and electrochemical properties. nih.gov
While comprehensive data on electrolyte formulations containing specifically this compound and their performance metrics are not extensively detailed in publicly available research, the general advantages of the pyrrolidinium cation are well-documented. For instance, pyrrolidinium-based electrolytes have shown compatibility with a range of cathode and anode materials, including lithium iron phosphate (B84403) (LFP) and vanadium pentoxide (V₂O₅). nih.gov
Research on similar pyrrolidinium-based ILs, such as those with the bis(trifluoromethanesulfonyl)imide (TFSI) anion, indicates that these electrolytes can lead to stable cycling performance. For example, a study on an electrolyte composed of N-butyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide and lithium bis(trifluoromethanesulfonyl)imide demonstrated enhanced cycling stability in high-energy lithium-rich layered oxide cathodes, with a capacity retention of 80% after 500 cycles at a 1C rate. researchgate.net Another investigation highlighted that the addition of pyrrolidinium-based ILs can result in non-flammable electrolyte mixtures with promising cycling performance at both room temperature and elevated temperatures. nih.gov
The performance of a lithium-ion cell is critically dependent on the composition of the electrolyte. The table below illustrates typical performance metrics that are evaluated for novel electrolyte formulations.
Table 1: Representative Performance Metrics for Lithium-Ion Battery Electrolytes
| Parameter | Description | Typical Values of Interest |
|---|---|---|
| Ionic Conductivity (σ) | The measure of an electrolyte's ability to conduct ions. | > 1 mS/cm at room temperature |
| Electrochemical Stability Window (ESW) | The voltage range over which the electrolyte remains stable without undergoing oxidation or reduction. | > 4.5 V vs. Li/Li⁺ |
| Lithium-Ion Transference Number (tLi⁺) | The fraction of the total ionic current carried by the lithium ions. | > 0.5 |
| Capacity Retention | The percentage of the initial discharge capacity that is retained after a certain number of charge-discharge cycles. | > 80% after 500 cycles |
Integration with Covalent Organic Frameworks (COFs) for Enhanced Li+ Transport
A significant advancement in solid-state electrolytes involves the integration of ionic liquids with Covalent Organic Frameworks (COFs). A notable study demonstrated the fabrication of a novel solid-state electrolyte by impregnating N,N-Dimethylpyrrolidinium iodide (a compound closely related to this compound) into the pores of a COF. nih.gov This approach leverages the ordered nanochannels of the COF to facilitate fast lithium-ion conduction. nih.gov
In this research, the composite electrolyte, designated as LiI@P1,1I-2% COF, was created by confining the N,N-Dimethylpyrrolidinium iodide within the COF structure. This created a liquid-like phase for the ionic liquid within the solid framework, which, combined with the COF's ordered channels, stimulated lithium-ion conduction. nih.gov
The resulting solid-state electrolyte exhibited promising ionic conductivity. The performance of this composite electrolyte is summarized in the table below.
Table 2: Performance of N,N-Dimethylpyrrolidinium Iodide in a COF-based Solid-State Electrolyte
| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (S/cm) |
|---|
Data sourced from a study on N,N-Dimethylpyrrolidinium iodide. nih.gov
This innovative approach of combining ionic liquids with the highly ordered and porous structure of COFs presents a promising pathway for the development of safe and efficient solid-state batteries. The COF acts as a structural host and a conductive pathway, while the ionic liquid provides the mobile ions necessary for charge transport.
Electrolyte Systems for Nickel-Metal Hydride (Ni/MH) Cells
The standard electrolyte used in commercial Nickel-Metal Hydride (Ni/MH) batteries is an aqueous solution of potassium hydroxide (B78521) (KOH). mdpi.com While effective, this aqueous electrolyte limits the cell voltage due to the narrow electrochemical stability window of water (approximately 1.23 V). mdpi.com
Research into alternative electrolytes for Ni/MH batteries has explored the use of ionic liquids to overcome this limitation. The goal is to develop non-aqueous proton-conducting electrolytes that offer a wider electrochemical stability window, potentially enabling the use of higher voltage electrode materials. mdpi.com Studies have investigated the use of imidazolium-based ionic liquids mixed with acids to act as proton-conducting electrolytes. mdpi.com For instance, a mixture of 2 M acetic acid in 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) has been shown to function as an electrolyte in a Ni/MH cell, yielding a discharge voltage plateau of around 1.2 V and a specific capacity of 161.9 mAh·g⁻¹. mdpi.com
However, based on available scientific literature, there is no specific research detailing the use or performance of this compound as an electrolyte or an additive in electrolyte systems for Nickel-Metal Hydride (Ni/MH) cells. The focus of non-aqueous electrolyte research for Ni/MH batteries has primarily been on other classes of ionic liquids.
Table 3: Comparison of Standard and Investigational Electrolytes for Ni/MH Batteries
| Electrolyte Type | Composition | Key Characteristics |
|---|---|---|
| Standard Aqueous | 30 wt% Potassium Hydroxide (KOH) in water | Limited voltage window (~1.23 V), established technology. mdpi.com |
N,n Dimethylpyrrolidinium Chloride As a Structure Directing Agent in Zeolite Synthesis
Templating Mechanisms for Zeolitic Frameworks (e.g., ERS-7, CHA, LEV Topologies)
The templating effect of the N,N-dimethylpyrrolidinium cation is fundamental to the synthesis of specific zeolite topologies. The size and shape of this organic cation direct the arrangement of silicate and aluminate species, leading to the formation of distinct porous structures.
ERS-7 Topology: High-silica ERS-7, a zeolite with the ESV framework topology, can be crystallized using N,N-dimethylpyrrolidinium as the SDA. nih.govst-andrews.ac.uk This synthesis is typically performed in the presence of a cationic polymer, which helps to prevent the formation of competing zeolite phases like mordenite. nih.gov The N,N-dimethylpyrrolidinium cation templates the formation of the ERS-7 structure, which is stable to calcination and ion exchange. st-andrews.ac.uk
CHA Topology: The chabazite (CHA) framework is another important zeolite structure that can be synthesized using N,N-dimethyl organotemplates. google.com The use of these templates can lead to the formation of CHA-type zeolitic materials with novel characteristics. google.com The synthesis of CHA-type zeolites often relies on organic templates to direct the formation of its specific microporous framework. google.com
LEV Topology: Zeolitic materials with the LEV-type framework can also be synthesized using N,N-dimethyl organotemplates. google.com It has been found that specific amounts of the N,N-dimethyl organotemplate can produce LEV-type zeolites with unique properties. google.com For instance, aluminosilicate LEV-type zeolites with unprecedented Si:Al molar ratios have been obtained using this class of structure-directing agents. google.com
In-Situ Generation of N,N-Dimethylpyrrolidinium from Precursors for Zeolite Crystallization
To improve the economic feasibility of zeolite synthesis, methods for the in-situ generation of N,N-dimethylpyrrolidinium from less expensive precursors have been developed. This approach circumvents the need for the separate synthesis and purification of the SDA.
A notable method involves the cyclization of N,N,N',N'-tetramethyl-1,4-diaminobutane (tmdab) to form the N,N-dimethylpyrrolidinium cation directly within the synthesis gel. nih.govst-andrews.ac.uk This in-situ formation has been confirmed by solid-state 13C NMR spectroscopy. nih.gov The presence of a cationic polymer is crucial in this process as it facilitates the cyclization reaction and suppresses the crystallization of undesired zeolite phases. st-andrews.ac.uk This in-situ strategy demonstrates the potential to simplify the synthesis process and reduce costs associated with pre-synthesized OSDAs. nih.govresearchgate.net
Computational and Theoretical Insights into N,n Dimethylpyrrolidinium Chloride Systems
Molecular Dynamics (MD) Simulations of N,N-Dimethylpyrrolidinium-Based Ionic Liquids
Molecular dynamics simulations model the physical movements of atoms and molecules, allowing for the characterization of both structural and dynamic properties of ILs. jst.go.jp These simulations are crucial for understanding how the constituent ions interact and organize themselves in the liquid state. jst.go.jpnih.gov For pyrrolidinium-based ILs, MD simulations have been instrumental in exploring their potential as electrolyte components, particularly due to their electrochemical stability. jst.go.jp
MD simulations offer a detailed picture of the solvation environment around the N,N-Dimethylpyrrolidinium cation and the chloride anion. By calculating radial distribution functions, the coordination and arrangement of ions can be quantified. nih.gov These simulations reveal how anions and cations pack together and the nature of their interactions. For instance, studies on similar ionic liquids show that solvation dynamics are complex, often characterized by at least two different time scales: a rapid subpicosecond inertial phase followed by a slower diffusive phase. acs.org
Transport properties, such as self-diffusion coefficients and electrical conductivity, are critical for many applications of ionic liquids and can be predicted using MD simulations. researchgate.net The self-diffusion coefficient, which quantifies the translational mobility of an ion, is typically calculated from the mean squared displacement (MSD) of the ion over time, following the Einstein relation. researchgate.net
Electrical conductivity is directly related to the movement of charge carriers (the ions) under an electric field. While challenging to predict with perfect accuracy, MD simulations provide valuable estimates. nih.gov Various models and force fields are employed to improve these predictions. For example, using quantum-mechanically derived partial charges in the condensed phase can lead to better agreement with experimental values for properties like ionic conductivity. researchgate.net Non-reactive MD simulations have been used to investigate the degree of ionization by comparing computed density, diffusion coefficients, and conductivity with experimental data at different ionic mole fractions. nih.gov Models based on the electrolyte perturbed-chain statistical associating fluids theory (ePC-SAFT) combined with free volume theory (FVT) have also been developed to reliably predict self-diffusion coefficients of ILs over wide temperature and pressure ranges.
Below is an illustrative table showing typical ranges for self-diffusion coefficients for cations and anions in pyrrolidinium-based ionic liquids, as informed by general findings in the field.
| Ion | Typical Self-Diffusion Coefficient (m²/s) at Room Temperature |
| Pyrrolidinium-based Cation | 10⁻¹¹ to 10⁻¹⁰ |
| Anion (e.g., Cl⁻, BF₄⁻) | 10⁻¹¹ to 10⁻¹⁰ |
Note: Specific values for N,N-Dimethylpyrrolidinium chloride require dedicated experimental or simulation studies. The values presented are representative of similar ionic liquids.
Quantum Chemical and Electronic Structure Investigations of this compound
Quantum chemical calculations, which are based on the principles of quantum mechanics, provide fundamental insights into the electronic structure, stability, and reactivity of molecules. These methods are used to calculate properties like reaction energies, activation barriers, and charge distributions.
Quantum chemical methods are essential for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. By employing techniques such as Density Functional Theory (DFT) and high-level ab initio methods, researchers can model reaction pathways step-by-step. For instance, computational approaches can be used to predict complex reaction pathways, such as cyclization cascades or addition reactions, with minimal human input by using guided techniques that impose geometrical constraints to activate specific reactive modes.
While specific reaction pathways involving this compound as a primary reactant are not extensively documented in the provided literature, the methodologies are well-established. For example, studies on related systems demonstrate that DFT model chemistries can be used to optimize structures and compute minimum energy paths, with higher-level methods refining the calculated energies. These calculations reveal the rate-limiting steps in a reaction mechanism and provide the thermal rate constants.
The distribution of electron density within the N,N-Dimethylpyrrolidinium cation and its interaction with the chloride anion are key determinants of the compound's reactivity. Quantum chemical calculations can precisely determine the partial atomic charges on each atom. researchgate.net This charge distribution influences how the ionic liquid interacts with other molecules and itself.
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. This value can be determined through a combination of experimental techniques, like calorimetry, and high-level quantum chemical calculations. researchgate.net
For pyrrolidinium-based ionic liquids, high-level composite methods such as G3(MP2) and CBS-QB3 are used to calculate the gas-phase enthalpy of formation. These calculations are often performed using an isodesmic reaction approach to improve reliability. researchgate.net The process involves optimizing the molecular geometry and then performing a series of single-point energy calculations to arrive at a highly accurate total enthalpy.
One computational study on the thermochemistry of pyrrolidinium-based ILs investigated the reaction enthalpy for the synthesis of N-butyl-N-methylpyrrolidinium chloride from N-methylpyrrolidine and butyl chloride. Such reaction enthalpies, determined experimentally or computationally, are crucial for deriving the standard enthalpy of formation of the final ionic liquid product.
An example of a relevant synthesis reaction and its measured enthalpy is shown in the table below.
| Reaction | Reaction Enthalpy (ΔrH°m) (kJ/mol) |
| N-Methylpyrrolidine (liq) + Butyl Chloride (liq) → [C₄MPyrr][Cl] (liq) | -76.5 ± 1.4 |
Source: Adapted from thermochemical studies on pyrrolidinium-based ionic liquids.
This combination of experimental and computational thermochemistry provides a robust pathway to obtaining essential thermodynamic data for ionic liquids like this compound. researchgate.net
Advanced Computational Approaches for Interionic Interactions
The intricate dance of ions in a liquid state governs the macroscopic properties of ionic liquids. To unravel the complexities of these interactions in systems involving this compound, advanced computational methods are employed. These theoretical approaches provide a molecular-level understanding that is often inaccessible through experimental techniques alone.
Fragment Molecular Orbital (FMO) Theory for Multi-Scale Clusters
The Fragment Molecular Orbital (FMO) method is a powerful computational technique for studying large molecular systems like ionic liquids. rsc.orgnih.gov It dissects a large system into smaller, manageable fragments (individual ions or ion pairs), making quantum mechanical calculations feasible. The total energy of the system is then reconstructed from the energies of individual fragments and their interactions, while accounting for the electrostatic environment of the entire system.
In the context of this compound clusters, the FMO method allows for a detailed analysis of the energetics of ion-ion interactions. Each N,N-Dimethylpyrrolidinium cation and chloride anion can be treated as a separate fragment. This approach enables the calculation of interaction energies between different ions and provides insights into the structural arrangement of the ionic liquid. The method can be implemented with various levels of theory, including Hartree-Fock, Density Functional Theory (DFT), and Møller–Plesset perturbation theory (MP2), to capture different aspects of the interionic forces.
Examination of Two- and Three-Body Interaction Contributions
The total interaction energy in an ionic liquid is not merely the sum of pairwise interactions between ions. Many-body effects, particularly three-body interactions, play a crucial role in the condensed phase behavior of these systems.
Two-Body Interactions: These are the direct interactions between any two ions. In this compound, this would primarily be the strong electrostatic attraction between the positively charged N,N-Dimethylpyrrolidinium cation and the negatively charged chloride anion. An energy decomposition analysis can further break down this interaction into components such as electrostatic, exchange-repulsion, charge transfer, and dispersion forces. For ionic liquids, the electrostatic component is typically dominant in two-body interactions. acs.org
Three-Body Interactions: These arise from the influence of a third ion on the interaction between a pair of ions. For instance, a third ion can polarize the electron clouds of the interacting pair, modifying their interaction energy. These induction effects are non-additive and are critical for accurately describing the bulk properties of ionic liquids. acs.org Studies on various ionic liquids have shown that three-body interactions can significantly contribute to the total energy and are essential for understanding the local structure and dynamics. acs.org While electrostatic forces are additive and their three-body contributions tend to cancel out, the induction and dispersion components of three-body interactions are significant. acs.org
The relative importance of two- and three-body interactions can be quantified using the FMO method. The table below illustrates a conceptual breakdown of interaction energies in a hypothetical this compound cluster, based on general findings for ionic liquids.
| Interaction Type | Energy Contribution (Conceptual) | Significance in this compound Systems |
| Two-Body Interactions | ||
| Electrostatic | Dominant and attractive (cation-anion) or repulsive (like ions) | Governs the primary ion pairing and lattice energy. |
| Exchange-Repulsion | Repulsive at short distances | Prevents ionic collapse. |
| Polarization (Induction) | Attractive | Accounts for the distortion of electron clouds due to neighboring ions. |
| Dispersion | Attractive | Contributes to the overall cohesion, particularly for the alkyl groups on the cation. |
| Three-Body Interactions | ||
| Induction | Significant and non-additive | Modulates the pairwise interactions, influencing the local ionic arrangement and dynamics. |
| Dispersion | Can be attractive or repulsive depending on geometry | Becomes important in accurately modeling the condensed-phase environment. |
Quantitative Structure-Property Relationship (QSPR) Modeling for N,N-Dimethylpyrrolidinium Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. magtech.com.cnmagtech.com.cn These models are expressed as mathematical equations that can predict the properties of new, unmeasured compounds based on their molecular structure.
For N,N-Dimethylpyrrolidinium derivatives, QSPR models can be developed to predict a wide range of important properties, including but not limited to:
Thermal Properties: Melting point, boiling point, and thermal decomposition temperature.
Thermophysical Properties: Density, viscosity, and ionic conductivity.
Solvent Properties: Solubility of various solutes and miscibility with other solvents.
The development of a QSPR model involves several key steps:
Data Collection: Gathering a dataset of N,N-Dimethylpyrrolidinium derivatives with experimentally measured values for the property of interest.
Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, such as topology, geometry, and electronic properties.
Model Development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical relationship is established between the molecular descriptors and the target property.
Model Validation: The predictive power of the developed model is rigorously tested using internal and external validation techniques to ensure its reliability.
The table below presents a hypothetical set of molecular descriptors that could be used in a QSPR model for predicting the viscosity of N,N-Dimethylpyrrolidinium derivatives, along with their potential influence.
| Molecular Descriptor | Description | Potential Influence on Viscosity |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Generally, higher molecular weight leads to increased viscosity due to stronger van der Waals forces. |
| van der Waals Volume | The volume occupied by the molecule. | Larger molecules tend to have higher viscosity due to increased surface area for intermolecular interactions. |
| Dipole Moment | A measure of the polarity of the molecule. | A higher dipole moment can lead to stronger electrostatic interactions and thus higher viscosity. |
| Number of Rotatable Bonds | The number of bonds that allow free rotation around them. | Increased flexibility can lead to more entanglement between molecules, potentially increasing viscosity. |
| Cation-Anion Interaction Energy | The calculated strength of the interaction between the cation and anion. | Stronger interactions can lead to a more "structured" liquid with higher viscosity. |
By developing robust QSPR models, the properties of a wide range of N,N-Dimethylpyrrolidinium derivatives can be predicted efficiently, accelerating the design and screening of new ionic liquids with desired characteristics for specific applications.
Advanced Characterization Techniques for N,n Dimethylpyrrolidinium Chloride and Its Derivatives
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental in confirming the chemical identity and purity of N,N-Dimethylpyrrolidinium chloride and its derivatives.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the N,N-Dimethylpyrrolidinium cation, which in turn confirms its elemental composition with high accuracy. This technique is crucial for verifying the successful synthesis of the compound and for identifying any potential impurities. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing ionic compounds like this compound, as it allows the intact cation to be transferred into the gas phase for mass analysis. asianpubs.org
Electrochemical Characterization Protocols
The electrochemical properties of this compound and its derivatives, particularly when used as electrolytes in ionic liquids, are of paramount importance for applications in energy storage and electrochemistry.
Cyclic Voltammetry (CV) for Electrochemical Window Determination
Cyclic Voltammetry (CV) is a key electrochemical technique used to determine the electrochemical stability window of an electrolyte. onlineacademicpress.com This window represents the potential range over which the electrolyte remains stable without undergoing oxidation or reduction. For N,N-Dimethylpyrrolidinium-based ionic liquids, the electrochemical window is a critical parameter that dictates their suitability for use in devices like batteries and supercapacitors. The general trend shows that the electrochemical window of pyrrolidinium-based ionic liquids is wider than that of imidazolium (B1220033) and ammonium-based ones. nih.gov The decomposition of the cation typically limits the cathodic (negative potential) stability, while the anion's decomposition determines the anodic (positive potential) limit. rsc.org For example, N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([C4C1Pyrr][TFSI]) exhibits a wide electrochemical window of approximately 5.5-6.0 V. acs.org
Electrochemical Impedance Spectroscopy (EIS) for Conductivity Analysis
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the ionic conductivity of electrolytes. youtube.com By applying a small amplitude AC voltage over a range of frequencies, the impedance of the material can be measured. This data can then be modeled to separate out contributions from different processes, such as bulk electrolyte resistance, interfacial charge transfer, and diffusion. For N,N-Dimethylpyrrolidinium-based ionic liquids, EIS is crucial for determining their ionic conductivity, a key factor in their performance as electrolytes. core.ac.uk The conductivity is influenced by factors such as the nature of the anion, the length of alkyl chains on the pyrrolidinium (B1226570) cation, and temperature. mdpi.com For instance, pyrrolidinium-based ionic liquids with the bis(trifluoromethanesulfonyl)imide (TFSI) anion generally exhibit high ionic conductivity. mdpi.com
Thermal and Crystallographic Analysis
Understanding the thermal stability and solid-state structure of this compound and its derivatives is essential for their practical application.
Thermogravimetric analysis (TGA) is used to determine the thermal stability of these compounds by measuring the change in mass as a function of temperature. Pyrrolidinium-based ionic liquids are known for their good thermal stability. mdpi.com
Differential Scanning Calorimetry (DSC) is employed to identify phase transitions, such as melting points and glass transitions. For example, the N,N-dimethylpyrrolidinium salt with the N(SO₂CF₃)(COCF₃)⁻ anion has a low melting point of 297 K. kyoto-u.ac.jp
X-ray crystallography can provide precise information about the three-dimensional arrangement of ions in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is invaluable for understanding the structure-property relationships in these materials.
Differential Scanning Calorimetry (DSC) for Phase Transition Characterization
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials, such as phase transitions. In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This allows for the detection of transitions that involve a change in enthalpy, such as melting (fusion), crystallization, and solid-solid phase transitions.
While specific DSC data for this compound is not extensively detailed in publicly available literature, the thermal behavior of closely related pyrrolidinium salts provides significant insight. For instance, the analysis of analogous compounds like N,N-dimethylpyrrolidinium tetrafluoroborate (B81430) reveals distinct thermal events. These studies are crucial for determining the operational temperature range of materials and understanding their thermal stability. For example, vendor data for N,N-Dimethylpyrrolidinium tetrafluoroborate indicates a decomposition temperature of approximately 340 °C, highlighting the thermal robustness of the pyrrolidinium cation scaffold. chemicalbook.com
The DSC thermogram of a pyrrolidinium-based salt typically shows endothermic peaks corresponding to melting points and potentially other solid-state transitions below the melting temperature. The enthalpy of fusion (ΔHfus), calculated from the area of the melting peak, provides information on the energy required to break the crystal lattice structure.
Table 1: Illustrative Thermal Properties of a Related Pyrrolidinium Salt (Note: Data presented is for N,N-Dimethylpyrrolidinium tetrafluoroborate as a representative example.)
| Thermal Property | Value |
| Decomposition Temperature (T_d) | 340 °C chemicalbook.com |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is an indispensable, non-destructive technique for determining the atomic and molecular structure of a crystalline solid. The method involves directing a beam of X-rays onto a sample and measuring the scattering pattern. The angles and intensities of the diffracted beams are used to produce a three-dimensional picture of the electron density within the crystal. From this, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, disorder, and other structural information.
For ionic compounds like this compound, single-crystal XRD can reveal precise details about the solid-state packing. This includes the unit cell dimensions (the fundamental repeating block of the crystal), the symmetry of the crystal lattice (space group), and the specific coordination environment of the N,N-Dimethylpyrrolidinium cation and the chloride anion. It provides definitive data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the material's physical properties.
Diffusion and Transport Studies
The study of ion transport is critical for applications such as electrolytes in energy storage devices. Understanding how individual ions move within a medium is key to optimizing performance.
Pulsed-Field Gradient Spin-Echo Nuclear Magnetic Resonance (PFG-NMR) is a powerful and non-invasive technique used to measure the translational motion of molecules and ions. nih.govrptu.de It is particularly valuable for directly measuring the self-diffusion coefficients (D) of individual chemical species within a complex mixture, such as an ionic liquid, without the need for isotopic labeling. magritek.comcore.ac.uk
The PFG-NMR experiment employs a sequence of radiofrequency pulses and magnetic field gradient pulses. The first gradient pulse spatially encodes the position of the nuclei. After a specific diffusion time (Δ), a second gradient pulse is applied. If the nuclei have moved due to diffusion during this time, they will experience a different magnetic field strength from the second pulse, leading to an attenuation of the NMR signal. The extent of this signal attenuation is directly related to the self-diffusion coefficient of the species being observed. nih.gov
This technique is highly effective for characterizing the mobility of both the cation and anion in ionic liquids. magritek.combruker.com By tuning the experiment to the resonance frequency of specific nuclei (e.g., ¹H for the cation and a suitable nucleus for the anion), their separate diffusion coefficients can be determined. These values provide direct insight into the transport properties of the material, including the degree of ion association and the mechanism of charge transport.
Table 2: Illustrative Self-Diffusion Coefficient for a Related Pyrrolidinium Cation (Note: Data presented is for the N-Propyl-N-methylpyrrolidinium (PYR13) cation in an ionic liquid mixture at room temperature as a representative example.)
| Ion | Self-Diffusion Coefficient (D) |
| N-Propyl-N-methylpyrrolidinium (PYR₁₃⁺) | 0.6 x 10⁻¹¹ m²/s magritek.com |
Derivatives and Structural Analogues of N,n Dimethylpyrrolidinium Chloride in Research
Anion-Modified N,N-Dimethylpyrrolidinium Salts
The properties and, consequently, the applications of N,N-Dimethylpyrrolidinium-based salts can be finely tuned by altering the constituent anion. This approach has given rise to a multitude of ionic liquids with specific characteristics, such as varying thermal stability, viscosity, conductivity, and electrochemical windows.
N,N-Dimethylpyrrolidinium tetrafluoroborate (B81430), also denoted as [N₁₁pyr]BF₄ or DMPBF₄, has been investigated as a conducting salt for high-voltage electric double-layer capacitors (EDLCs). The compact size of the N,N-Dimethylpyrrolidinium cation allows for better access to smaller pores in carbon electrodes, leading to higher surface area utilization.
Research has shown that a 1.0 M solution of DMPBF₄ in acetonitrile (B52724) exhibits higher specific capacitance, better rate capability, and lower equivalent series resistance compared to EDLCs using standard electrolytes like tetraethylammonium (B1195904) tetrafluoroborate (TEABF₄) or spiro-(1,1')-bipyrrolidinium tetrafluoroborate (SBPBF₄).
| Property | Value | Conditions |
|---|---|---|
| Energy Density | 40.61 Wh kg⁻¹ | 1.0 M DMPBF₄ in Acetonitrile, 3.0 V |
| Power Density | 8.09 kW kg⁻¹ | 1.0 M DMPBF₄ in Acetonitrile, 3.0 V |
| Capacitance Retention | 87.9% | After 1000 h float test at 3.0 V in Acetonitrile |
| Capacitance Retention | 87.5% | After 1000 h float test at 3.0 V in Propylene Carbonate |
Ionic liquids based on the N-alkyl-N-methylpyrrolidinium cation and the bis(fluoromethanesulfonyl)imide (FSI) anion are of significant interest for electrochemical applications, particularly in batteries. For instance, N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide ([C₃mpyr][FSI]) has been studied as an electrolyte for sodium metal batteries. nih.gov
The physicochemical properties of these FSI-based ionic liquids, such as their thermal stability, are crucial for their application. Studies on mixtures of [C₃mpyr][FSI] with lithium salts like LiFSI or lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) have revealed exothermic reactions at around 120 °C, which are influenced by the presence of water. acs.org This thermal behavior is a critical consideration for battery safety and performance. The electrochemical stability and high ionic conductivity of these compounds make them promising candidates for next-generation energy storage devices.
| Property | Observation | Application Context |
|---|---|---|
| Sodium Plating Behavior | Stable plating with current of 5 mA cm⁻² at 25 °C to 20 mA cm⁻² at 100 °C. nih.gov | Sodium-ion or sodium metal batteries. nih.gov |
| Thermal Stability | Exothermic reaction at 120 °C when mixed with LiFSI or LiTFSI in the presence of trace water. acs.org | Lithium batteries. acs.org |
| Ionic Association | Strong association between Li⁺ cations and FSI⁻ anions in the ionic liquid medium. acs.org | Affects the concentration of available lithium ions for electrochemical reactions. acs.org |
Pyrrolidinium-based ionic liquids with the trifluoromethanesulfonate (B1224126) (triflate) anion have been synthesized and characterized for various research purposes. For example, 1-butyl-1-methylpyrrolidinium (B1250683) triflate ([BMPYR][CF₃SO₃]) has been studied for its miscibility with hydrocarbons and its potential use in catalytic processes. nih.gov
More targeted research has explored the biological activity of these compounds. In a study on the cytotoxicity of various ionic liquids, 1-hexyl-1-methylpyrrolidinium trifluoromethanesulfonate was investigated for its anticancer potential against colon cancer and glioblastoma cell lines. nih.gov The findings indicated that this compound could induce different types of cell death, namely apoptosis and autophagy, depending on the cancer cell type. nih.gov
A series of ionic liquids incorporating the thiocyanate (B1210189) (SCN⁻) anion with pyrrolidinium (B1226570) cations have been prepared, yielding salts with low melting points and good thermal stability. nih.gov N,N-dimethylpyrrolidinium thiocyanate, also known as P11SCN, has been synthesized and its solid-state structure determined by X-ray crystallography. nih.govrsc.org
These thiocyanate-based ionic liquids exhibit promising electrochemical properties. For instance, N,N-dimethylpyrrolidinium thiocyanate has an electrochemical window of 3.5 V. nih.govrsc.org The thermal stability of these salts is comparable to their iodide analogs, with decomposition of P11SCN starting above 250 °C. nih.gov
| Property | Value/Observation | Reference |
|---|---|---|
| Melting Point | Low | nih.gov |
| Thermal Stability (Decomposition Start) | > 250 °C | nih.gov |
| Electrochemical Window | 3.5 V | nih.govrsc.org |
| Crystal Structure | Layered structure with linear thiocyanate groups | nih.gov |
New ionic liquids and organic ionic plastic crystals based on the cyanate (B1221674) anion have been synthesized. rsc.org These materials are of interest for their potential as high conductivity electrolytes in a range of electrochemical devices. rsc.org The synthesis of N,N-dimethylpyrrolidinium cyanate ([C₁mpyr][OCN]) has been reported, yielding an off-white solid.
The cyanate-based ionic liquids have also shown potential in applications such as the extraction of transition metal ions and the dissolution of metallic gold. rsc.org The development of these novel salts expands the library of available ionic liquids with unique physical properties. rsc.org
Hydrogen Carbonates
The use of hydrogen carbonate (also known as bicarbonate) as an anion in conjunction with the N,N-dimethylpyrrolidinium cation represents a significant advancement in the synthesis of ionic liquids. Research has highlighted the utility of N,N-dimethylpyrrolidinium hydrogen carbonate as a precursor for creating a range of other ionic liquids through clean, byproduct-free synthetic routes. epa.gov
A 2010 study published in Green Chemistry detailed the synthesis and application of N,N-dimethylpyrrolidinium hydrogen carbonate. This compound serves as an effective intermediate, allowing for the straightforward exchange of the hydrogen carbonate anion with a variety of other anions. This method is particularly advantageous as it avoids the formation of halide byproducts, which are common in traditional ionic liquid synthesis and can be difficult to remove. The decomposition of the hydrogen carbonate precursor typically yields only carbon dioxide and water, simplifying purification and aligning with the principles of green chemistry. epa.gov
Table 1: Synthesis of Ionic Liquids from N,N-Dimethylpyrrolidinium Hydrogen Carbonate
| Target Anion | Reactant | Byproducts | Reference |
|---|---|---|---|
| Acetate (B1210297) | Acetic Acid | H₂O, CO₂ | epa.gov |
| Trifluoroacetate | Trifluoroacetic Acid | H₂O, CO₂ | epa.gov |
Alkyl Chain and Ring System Modifications on Pyrrolidinium Cations
Modifications to the structure of the pyrrolidinium cation, specifically altering the alkyl chains attached to the nitrogen atom and expanding the ring system, have been a focal point of research. These changes can profoundly influence the physicochemical properties of the resulting ionic liquids, such as their viscosity, conductivity, and thermal stability.
Comparative Studies with N-Alkyl-N-methylpyrrolidinium Analogues
A significant body of research has been dedicated to comparing the properties of N,N-dimethylpyrrolidinium chloride analogues where one methyl group is replaced by a longer alkyl chain. These N-alkyl-N-methylpyrrolidinium ([CₙMPyr]⁺) compounds have been extensively studied, particularly in the context of electrolytes for electrochemical applications.
Studies have shown that increasing the length of the alkyl chain (from propyl to decyl) in N-alkyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([CₙMPyr][TFSI]) ionic liquids generally leads to a decrease in ionic conductivity and an increase in viscosity. researchgate.net However, this modification can also enhance the cathodic stability of the ionic liquid, a desirable trait for battery applications. researchgate.netnih.gov For instance, a comparative study on N-alkyl-N-methylpyrrolidinium ILs showed a slight extension of the limiting cathodic potential as the alkyl chain length increased from propyl (−3.7 V) to heptyl (−3.9 V). nih.govacs.org
The structure of the alkyl group also plays a crucial role. Isomeric variations of the butyl group (n-butyl, iso-butyl, sec-butyl) attached to the pyrrolidinium cation have been shown to induce significant changes in the electrochemical solvent window of the electrolyte. nih.gov Furthermore, the introduction of functional groups, such as ether linkages, into the alkyl chain can lower the viscosity and improve the conductivity of the ionic liquid. researchgate.net
Table 2: Physicochemical Properties of Selected N-Alkyl-N-methylpyrrolidinium TFSI Ionic Liquids
| Cation | Viscosity (mPa·s at 25°C) | Ionic Conductivity (mS/cm at 25°C) | Thermal Decomposition Temperature (°C) | Reference |
|---|---|---|---|---|
| N-propyl-N-methylpyrrolidinium ([C₃MPyr]⁺) | 52 | 3.9 | >400 | researchgate.net |
| N-butyl-N-methylpyrrolidinium ([C₄MPyr]⁺) | 72 | 2.8 | >400 | researchgate.netresearchgate.net |
| N-hexyl-N-methylpyrrolidinium ([C₆MPyr]⁺) | 126 | 1.4 | >400 | rsc.org |
Investigations on Piperidinium (B107235) and Hexahydroazepinium Analogues
Expanding the five-membered pyrrolidinium ring to a six-membered piperidinium or a seven-membered hexahydroazepinium (also known as azepanium) ring offers another avenue for tuning the properties of ionic liquids. Comparative studies have often focused on the differences between pyrrolidinium- and piperidinium-based ionic liquids.
Generally, piperidinium-based ionic liquids exhibit higher thermal stability and, in some cases, higher ionic conductivity compared to their pyrrolidinium counterparts with the same alkyl substituents. lbl.govalfa-chemistry.com For example, a study comparing hydrophobic ionic liquids found that 1-methyl-1-propyl piperidinium ([MPPip]⁺) and 1-methyl-1-butyl piperidinium ([MBPip]⁺) based ILs are viable alternatives to pyrrolidinium-based ILs for applications in electrochemical devices due to their high thermal stability. lbl.govalfa-chemistry.com Research has also indicated that complexes containing a six-membered piperidinium ring are more stable than those with a five-membered pyrrolidinium ring. mdpi.com
Information on hexahydroazepinium analogues is less common in the literature compared to piperidinium. However, the general trend observed with ring expansion suggests that increasing the ring size can impact steric hindrance and rotational degrees of freedom, which in turn affects the packing of the ions and their transport properties.
Mixed-Ion Systems and Co-Cation/Co-Anion Formulations
The development of mixed-ion systems, where multiple cations or anions are present in the ionic liquid formulation, is a sophisticated strategy to fine-tune the properties of the electrolyte. These systems can exhibit properties that are not simply an average of the individual components, often leading to synergistic effects.
Research into mixed-ion systems involving N,N-dimethylpyrrolidinium or its N-alkyl-N-methylpyrrolidinium analogues has explored the impact of adding a secondary cation or anion. For instance, the addition of lithium salts to pyrrolidinium-based ionic liquids is a common practice in the formulation of electrolytes for lithium-ion batteries. The presence of Li⁺ ions can significantly enhance the ionic conductivity of the system. mdpi.com
Studies on boronium-based ionic liquids have incorporated N-alkylpyrrolidinium moieties as one of the cationic groups attached to a central boron atom. nih.govacs.org These mixed-cation systems can exhibit exceptionally wide electrochemical windows, surpassing those of conventional organic electrolytes. nih.govacs.org For example, boronium ionic liquids with N-alkylpyrrolidinium substituents have demonstrated electrochemical stability windows as high as 6.3 V. nih.gov
The concept of co-anion systems has also been explored. By mixing different anions, it is possible to create ionic liquids with a unique set of properties. For example, the combination of bis(fluorosulfonyl)imide (FSI) and bis(trifluoromethylsulfonyl)imide (TFSI) anions has been investigated to balance properties like conductivity and thermal stability. researchgate.net
Table 3: Mentioned Compounds
| Compound Name | Abbreviation/Formula |
|---|---|
| This compound | [C₁C₁Pyr][Cl] |
| N,N-Dimethylpyrrolidinium hydrogen carbonate | [C₁C₁Pyr][HCO₃] |
| N-propyl-N-methylpyrrolidinium | [C₃MPyr]⁺ |
| N-butyl-N-methylpyrrolidinium | [C₄MPyr]⁺ |
| N-hexyl-N-methylpyrrolidinium | [C₆MPyr]⁺ |
| N-octyl-N-methylpyrrolidinium | [C₈MPyr]⁺ |
| bis(trifluoromethanesulfonyl)imide | [TFSI]⁻ |
| 1-methyl-1-propyl piperidinium | [MPPip]⁺ |
| 1-methyl-1-butyl piperidinium | [MBPip]⁺ |
| bis(fluorosulfonyl)imide | [FSI]⁻ |
Emerging Research Frontiers and Future Prospects for N,n Dimethylpyrrolidinium Chloride
Integration into Advanced Hybrid Material Architectures
The development of advanced hybrid materials represents a significant and expanding area of research, where the unique properties of ionic liquids like N,N-dimethylpyrrolidinium chloride are being harnessed. These materials, which combine organic and inorganic components at the molecular or nanoscale, offer synergistic properties that are not achievable with either component alone. The integration of pyrrolidinium-based structures into these architectures is a promising avenue for creating materials with tailored functionalities.
One notable area of advancement is the synthesis of chiral mesoporous hybrid materials. For instance, researchers have successfully incorporated pyrrolidine (B122466) units into a siliceous framework. rsc.org This was achieved using a specific bis-silylated precursor and a fluoride (B91410) sol-gel methodology under mild conditions, which allowed for the creation of a mesoporous structure with a uniform distribution of chiral moieties. rsc.org The resulting hybrid material, termed HybPyr, demonstrated remarkable stability and integrity of its asymmetric active sites. rsc.org This stability is crucial for practical applications, as it ensures the material can be reused without losing its catalytic effectiveness. Such materials have shown excellent performance as asymmetric heterogeneous and recyclable catalysts, particularly in enantioselective Michael additions of linear aldehydes to β-nitrostyrene derivatives, yielding products with high stereocontrol. rsc.org
The versatility of pyrrolidinium-based ionic liquids extends to their use as structure-directing agents or as functional components within the final hybrid material. Their tunable nature allows for the precise control over the final properties of the hybrid material, opening up possibilities for applications in catalysis, separations, and sensing.
Rational Design Principles for Tailored Ionic Liquid Properties
The ability to rationally design ionic liquids with specific properties is a cornerstone of their growing applicability in diverse fields. For this compound and its derivatives, this design process involves the careful selection of both the cation and the anion to achieve desired physicochemical characteristics.
Key properties that can be tailored include thermal stability, ionic conductivity, viscosity, and toxicity. For example, the choice of the anion has a significant impact on the properties of pyrrolidinium-based ionic liquids. Studies have shown that exchanging a bis(trifluoromethanesulfonyl)imide (TFSI) anion for a bis(fluorosulfonyl)imide (FSI) anion can lead to a lower glass transition temperature and higher ionic conductivity. nih.gov This is a critical consideration in applications such as electrolytes for batteries, where high ionic mobility is essential.
The structure of the cation also plays a crucial role. The length of the alkyl chain on the pyrrolidinium (B1226570) ring can influence properties like viscosity and toxicity. Generally, an increase in the alkyl chain length leads to higher viscosity and increased toxicity towards microorganisms like E. coli. nih.gov This understanding allows for the design of less toxic and more biocompatible ionic liquids for use in bioprocesses. nih.gov
Furthermore, the creation of multi-cationic ionic liquids, such as tetra-branched tetrapyrrolidinium compounds, represents another frontier in rational design. nih.gov These larger, more complex structures can exhibit unique properties compared to their monocationic counterparts, although they may also have higher viscosities and lower ionic conductivities. nih.gov The development of facile synthetic routes for these complex ionic liquids is paving the way for their exploration in applications where their specific properties, such as higher thermal stability, might be advantageous. nih.gov
Below is an interactive table summarizing the impact of cation and anion choice on the properties of some pyrrolidinium-based ionic liquids:
| Cation | Anion | Key Property Change | Reference |
| Tetraimidazolium | FSI vs. TFSI | Lower viscosity with FSI | nih.gov |
| Tetrapyrrolidinium | FSI vs. TFSI | Higher viscosity with FSI | nih.gov |
| Imidazolium (B1220033) vs. Pyrrolidinium | - | Pyrrolidinium cations are less toxic | nih.gov |
| Increasing alkyl chain length | - | Increased toxicity | nih.gov |
Sustainable and Scalable Production Methods
The widespread adoption of this compound and other ionic liquids is contingent on the development of sustainable and scalable production methods. Traditional synthesis routes can be costly, time-consuming, and may involve the use of hazardous solvents. Therefore, a significant research effort is focused on creating greener and more efficient synthetic pathways.
One promising approach is the use of simple and atom-economic neutralization reactions. For example, protic pyrrolidinium-based ionic liquids have been successfully prepared by reacting pyrrolidine with a Brønsted acid. acs.orgnih.gov This method is straightforward and minimizes waste, aligning with the principles of green chemistry.
Another key aspect of sustainable production is the purification of the ionic liquids. It has been demonstrated that the purity of the final product is highly dependent on the quality of the precursor materials. rsc.org A simple and effective purification method involves the use of decolorizing charcoal in water, which can be performed at a large scale. rsc.org This step is crucial for applications that require high-purity ionic liquids, such as in electrochemistry and spectroscopy. rsc.org
The table below highlights some of the advancements in the synthesis of pyrrolidinium-based ionic liquids:
| Synthesis Method | Key Advantage | Scale | Reference |
| Neutralization of pyrrolidine with Brønsted acid | Atom-economic, simple | Lab-scale | acs.orgnih.gov |
| Purification with decolorizing charcoal | High purity products | Large scale (>1 kg) | rsc.org |
| Improved multi-step synthesis | Reduced steps, higher yield | Lab-scale | nih.gov |
Exploration in Novel Catalytic Cycles and Reaction Media
This compound and its derivatives are increasingly being explored as versatile components in novel catalytic cycles and as alternative reaction media. Their unique properties, such as high thermal stability, negligible vapor pressure, and tunable solvency, make them attractive for a wide range of chemical transformations.
In the realm of catalysis, pyrrolidinium-based systems have shown significant promise. As mentioned earlier, chiral hybrid materials incorporating pyrrolidine units have been used as highly effective and recyclable catalysts for asymmetric Michael additions. rsc.org The ability to heterogenize the catalyst within a solid support simplifies product separation and catalyst recovery, which are key advantages for industrial processes.
Protic pyrrolidinium-based ionic liquids are also being investigated as acid-catalyzed reaction media. acs.orgnih.gov These ionic liquids can act as both the solvent and the catalyst, streamlining the reaction setup and potentially enhancing reaction rates and selectivities. Their low cost and low toxicity compared to some traditional inorganic acids make them a more sustainable choice for acid catalysis. acs.orgnih.gov
Furthermore, the use of pyrrolidinium-based ionic liquids as reaction media can influence the course of a reaction. For example, in bioprocesses, the choice of ionic liquid can impact the activity and stability of enzymes. The lower toxicity of pyrrolidinium cations compared to imidazolium cations makes them a more suitable choice for biocatalytic applications involving microorganisms like E. coli. nih.gov
The study of ionic liquids in various reaction environments continues to be an active area of research. For instance, the electrical conductivity of ionic liquids in solvents like N,N-dimethylformamide is being investigated to understand their behavior in different media. mdpi.com This fundamental knowledge is crucial for designing new catalytic systems and optimizing existing ones.
Q & A
Basic: What are the optimized synthetic routes for n,n-Dimethylpyrrolidinium chloride, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
Synthesis typically involves refluxing pyrrolidine derivatives with alkylating agents (e.g., methyl chloride) in polar solvents like ethanol, followed by precipitation with ether. For example, analogous pyridinium chloride derivatives were synthesized by refluxing pyridine with 1-chloro-2,4-dinitrobenzene in ethanol for 40 hours, followed by ether washing to isolate the product . To optimize yield, parameters such as stoichiometric ratios, solvent polarity, and reaction duration should be systematically varied. Monitoring intermediates via TLC or HPLC can guide adjustments in real time.
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
Methodological Answer:
Key techniques include:
- NMR : Confirms quaternary ammonium structure and methyl group environments. For example, -NMR can resolve signals for N-bound methyl groups at ~3.0–3.5 ppm .
- FTIR : Identifies C-N stretching vibrations (1200–1350 cm) and ionic chloride interactions .
- UV-Vis : Detects charge-transfer transitions in conjugated systems, useful for derivatives with aromatic substituents .
- X-ray crystallography (if crystalline): Reveals molecular packing and chloride ion coordination, as demonstrated in pyridinium chloride analogs .
Advanced: How does the molecular structure of this compound influence its efficacy in enhancing solid-state lithium ion conductivity?
Methodological Answer:
The rigid pyrrolidinium ring and small chloride counterion enable low lattice energy, facilitating ion mobility. Studies on ionic liquids (e.g., N,N-Dimethylpyrrolidinium iodide impregnated into covalent organic frameworks, COFs) show that the cation’s symmetry and size reduce steric hindrance, allowing efficient Li transport. Electrochemical impedance spectroscopy (EIS) and solid-state NMR are critical for quantifying conductivity and correlating it with structural features .
Advanced: What mechanisms underlie the antimicrobial and anticancer activities of n,n-Dimethylpyrrolidinium-containing compounds?
Methodological Answer:
Cationic derivatives disrupt microbial membranes via electrostatic interactions with negatively charged phospholipids. For example, C60-bis(N,N-Dimethylpyrrolidinium iodide) exhibits anticancer activity by inhibiting mitochondrial respiratory chain complexes, leading to ROS overproduction and apoptosis . Mechanistic studies require assays like flow cytometry (for cell viability), ROS detection kits , and respiratory chain inhibition assays using isolated mitochondria .
Data Contradiction: How can researchers resolve discrepancies in reported antibacterial efficacies of n,n-Dimethylpyrrolidinium derivatives across studies?
Methodological Answer:
Contradictions may arise from variations in:
- Bacterial strains : Standardize testing using ATCC strains.
- Compound purity : Validate via HPLC and elemental analysis.
- Assay conditions : Control pH, temperature, and solvent effects (e.g., DMSO toxicity).
Meta-analyses of structure-activity relationships (SARs) can identify substituents critical for activity, as seen in pyridinium chloride studies .
Advanced: What role does this compound play in stabilizing ionic liquid frameworks for electrochemical applications?
Methodological Answer:
The cation’s low viscosity and high thermal stability make it suitable for electrolyte matrices. In COF-based systems, the pyrrolidinium cation forms hydrogen bonds with framework oxygen atoms, stabilizing the lattice while allowing Li hopping. Techniques like powder XRD and differential scanning calorimetry (DSC) assess framework stability under operational conditions .
Basic: What are the best practices for ensuring purity and structural integrity of this compound during synthesis?
Methodological Answer:
- Recrystallization : Use ethanol/ether mixtures to remove unreacted precursors.
- Elemental analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values.
- Hygroscopicity management : Store under inert atmosphere or desiccants to prevent chloride hydrolysis, as seen in related hygroscopic compounds .
Advanced: How can computational modeling complement experimental studies in predicting the biological interactions of n,n-Dimethylpyrrolidinium derivatives?
Methodological Answer:
- Molecular docking : Predict binding affinity to targets like HIV reverse transcriptase or bacterial enzymes .
- MD simulations : Model membrane interactions to explain antimicrobial selectivity.
- DFT calculations : Optimize cation-anion pair geometries for materials design. Cross-validate predictions with experimental IC or MIC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
